molecular formula C17H16N2O3 B13633646 1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid

1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid

Cat. No.: B13633646
M. Wt: 296.32 g/mol
InChI Key: BJLFXAZHVHRXBE-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid is a heterocyclic aromatic compound It features a benzimidazole core substituted with an ethoxyphenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid typically involves the condensation of o-phenylenediamine with 2-ethoxybenzaldehyde, followed by cyclization and subsequent carboxylation. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as bromine or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring or the ethoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Bromine in acetic acid or hydrogen peroxide in aqueous solution.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the aromatic rings.

Scientific Research Applications

1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Ethoxyphenyl)-2-methylbenzimidazole: Lacks the carboxylic acid group, which may affect its solubility and reactivity.

    2-Methylbenzimidazole-5-carboxylic acid: Lacks the ethoxyphenyl group, which may influence its biological activity and binding affinity.

    1-(2-Methoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid: Similar structure but with a methoxy group instead of an ethoxy group, potentially altering its chemical properties.

Uniqueness

1-(2-Ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C17H16N2O3

Molecular Weight

296.32 g/mol

IUPAC Name

1-(2-ethoxyphenyl)-2-methylbenzimidazole-5-carboxylic acid

InChI

InChI=1S/C17H16N2O3/c1-3-22-16-7-5-4-6-15(16)19-11(2)18-13-10-12(17(20)21)8-9-14(13)19/h4-10H,3H2,1-2H3,(H,20,21)

InChI Key

BJLFXAZHVHRXBE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1N2C(=NC3=C2C=CC(=C3)C(=O)O)C

Origin of Product

United States

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